

# In-depth Technical Guide: Pharmacokinetics and Metabolism of Cefpimizole Sodium in vivo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Cefpimizole Sodium is a third-generation cephalosporin antibiotic characterized by its broad spectrum of activity. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Cefpimizole Sodium, drawing from studies in both humans and animals. The data presented herein demonstrates that Cefpimizole is primarily eliminated from the body through renal excretion as an unchanged drug, with minimal evidence of metabolic transformation. This guide details the experimental methodologies employed in these assessments and presents quantitative data in a structured format to facilitate comparison and further research.

# **Pharmacokinetics in Humans**

The pharmacokinetic profile of **Cefpimizole Sodium** in humans has been well-characterized following both intravenous (IV) and intramuscular (IM) administration. The drug exhibits dose-proportionality within the therapeutic range.

## **Intravenous Administration**

Following intravenous infusion, the pharmacokinetics of Cefpimizole correspond to a two-compartment model[1].



Table 1: Pharmacokinetic Parameters of **Cefpimizole Sodium** in Humans after Single Intravenous Infusion[1]

| Parameter                              | Value (Mean ± SD)             |
|----------------------------------------|-------------------------------|
| Doses Administered                     | 1, 2, and 4 g                 |
| Apparent Volume of Distribution (Vd)   | 20.0 ± 3.5 L                  |
| Distribution Rate Constant (α)         | 2.24 ± 1.00 h <sup>-1</sup>   |
| Terminal Elimination Rate Constant (β) | 0.358 ± 0.036 h <sup>-1</sup> |
| Elimination Half-life (t½)             | 1.9 h                         |
| Total Body Clearance (CL)              | 118.6 ± 20.2 mL/min           |
| Renal Clearance (CLr)                  | 96.2 ± 17.3 mL/min            |
| Urinary Excretion (as parent compound) | ~80% of administered dose     |

Multiple-dose studies have indicated that no significant accumulation of Cefpimizole occurs with repeated administration, and the pharmacokinetic parameters remain consistent with single-dose studies[1].

## **Intramuscular Administration**

After intramuscular injection, the pharmacokinetics of Cefpimizole fit a one-compartment model with first-order absorption.

Table 2: Pharmacokinetic Parameters of **Cefpimizole Sodium** in Humans after Single Intramuscular Administration



| Parameter                             | Value (Mean ± SD)              |
|---------------------------------------|--------------------------------|
| Doses Administered                    | 100 to 1000 mg                 |
| Apparent Volume of Distribution (Vd)  | 18.6 ± 3.4 L                   |
| Absorption Half-life (t½a)            | 0.27 h                         |
| Elimination Half-life (t½)            | 2.05 h                         |
| Total Body Clearance (CL)             | 102 ± 13 mL/min                |
| Renal Clearance (CLr)                 | 81 ± 13 mL/min                 |
| Urinary Excretion (as unchanged drug) | 73 to 83% of administered dose |

Similar to intravenous administration, multiple-dose intramuscular administration did not lead to drug accumulation, and the pharmacokinetic profile remained stable.

## Distribution

Cefpimizole distributes into various body tissues. Only the unbound fraction of the drug is able to penetrate into the extravascular space to exert its antibacterial effect[2].

## **Tissue Distribution in Humans**

Studies in patients undergoing hysterectomy have provided insight into the tissue penetration of Cefpimizole in gynecological tissues. Following a 1-gram intravenous administration, Cefpimizole concentrations were measured in various tissues.

Table 3: Tissue Concentrations of Cefpimizole in Gynecological Tissues 43 Minutes After a 1g IV Dose



| Tissue           | Concentration (μg/g) |
|------------------|----------------------|
| Ovary            | 30.0 - 49.5          |
| Oviduct          | 30.0 - 49.5          |
| Myometrium       | 30.0 - 49.5          |
| Cervix Uteri     | 30.0 - 49.5          |
| Portio Vaginalis | 30.0 - 49.5          |

These tissue concentrations represented 39.0% to 64.4% of the concentration found in the uterine arterial blood at the same time point.

# **Protein Binding**

The extent of plasma protein binding influences the distribution of cephalosporins. While specific protein binding percentages for **Cefpimizole Sodium** are not extensively detailed in the readily available literature, it is a critical parameter for understanding the free drug concentration available for therapeutic action. The unbound fraction is what equilibrates with the extravascular space and is responsible for the antibacterial effect[2].

## Metabolism

A significant aspect of the in vivo profile of **Cefpimizole Sodium** is its limited metabolism. High-pressure liquid chromatographic (HPLC) analysis of plasma and urine samples from human subjects following both single and multiple intravenous doses did not reveal any peaks that could be attributed to metabolites of Cefpimizole[1]. This suggests that the drug is not significantly biotransformed in the body.

The primary mechanism of elimination is renal excretion of the parent compound[1][3]. Approximately 80% of an intravenously administered dose is recovered as the unchanged drug in the urine[1][3]. This lack of significant metabolism indicates that the liver does not play a major role in the clearance of Cefpimizole.





Click to download full resolution via product page

## Cefpimizole Sodium In Vivo Fate

# **Excretion**

The kidneys are the primary route of elimination for **Cefpimizole Sodium**.

- Urinary Excretion: As highlighted previously, approximately 80% of an intravenous dose and 73-83% of an intramuscular dose are excreted as the unchanged parent compound in the urine[1][3].
- Renal Clearance: The renal clearance of Cefpimizole is high, accounting for a major portion of the total body clearance[1][3].

# **Experimental Protocols**

The following sections detail the methodologies employed in the pharmacokinetic studies of **Cefpimizole Sodium**.

# **Human Pharmacokinetic Studies**

Study Design:

- Intravenous Studies: Single and multiple-dose studies were conducted with 20-minute intravenous infusions of 1, 2, and 4 grams of Cefpimizole Sodium[1].
- Intramuscular Studies: Single doses ranging from 100 to 1000 mg and multiple doses from 500 to 2000 mg (administered twice daily for 6 or 11 days) were evaluated.

Sample Collection:



- Blood Samples: Venous blood samples were collected at predetermined time points into heparinized tubes. Plasma was separated by centrifugation and stored frozen until analysis.
- Urine Samples: Urine was collected over specified intervals, and the volume was recorded. Aliquots were stored frozen prior to analysis.

#### Analytical Methodology:

High-Pressure Liquid Chromatography (HPLC): The concentration of Cefpimizole in plasma
and urine was determined using a validated HPLC method with ultraviolet (UV) detection[1].
 While specific details of the chromatographic conditions were not fully described in the cited
abstracts, a general workflow can be inferred.



Click to download full resolution via product page

General HPLC Workflow for Cefpimizole

## Pharmacokinetic Analysis:

Plasma concentration-time data was analyzed using appropriate compartmental models
 (two-compartment for IV, one-compartment for IM) to determine pharmacokinetic parameters
 such as volume of distribution, clearance, and elimination half-life[1].

# **Tissue Distribution Study**

#### Study Population:

Patients with uterine myoma scheduled for hysterectomy.

Dosing and Sample Collection:



- A single 1-gram dose of Cefpimizole was administered intravenously between 43 and 299 minutes before surgery.
- During surgery, samples of ovary, oviduct, myometrium, cervix uteri, portio vaginalis, and uterine arterial blood were collected.

#### Sample Analysis:

 Tissue samples were homogenized, and the concentration of Cefpimizole was determined, likely using a method similar to the HPLC assay for plasma and urine.

## Conclusion

The in vivo pharmacokinetic profile of **Cefpimizole Sodium** is characterized by predictable, dose-proportional behavior. The drug is well-absorbed after intramuscular administration and distributes into various tissues. A key feature of Cefpimizole is its limited metabolism, with the majority of the drug being eliminated unchanged through renal excretion. This profile suggests that dosage adjustments may be necessary in patients with impaired renal function, while hepatic impairment is less likely to impact its clearance significantly. The lack of significant metabolism also reduces the potential for drug-drug interactions involving metabolic pathways. This comprehensive understanding of the pharmacokinetics and metabolism of **Cefpimizole Sodium** is essential for its safe and effective use in clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Recent analytical methods for cephalosporins in biological fluids PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliary excretion of cephalosporins in rats: influence of molecular weight PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biliary excretion of antimicrobial drugs PubMed [pubmed.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [In-depth Technical Guide: Pharmacokinetics and Metabolism of Cefpimizole Sodium in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668869#pharmacokinetics-and-metabolism-of-cefpimizole-sodium-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com